

# Spectroscopic Characterization of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-alpha-methyl-L-Asp	
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This technical guide provides a comprehensive overview of the spectroscopic data for N $\alpha$ -(9-Fluorenylmethyloxycarbonyl)- $\alpha$ -methyl-L-aspartic acid (Fmoc- $\alpha$ -methyl-L-Asp). Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification and characterization of this compound.

#### **Chemical Structure and Properties**

Fmoc- $\alpha$ -methyl-L-Aspartic acid is a derivative of the amino acid aspartic acid, featuring a methyl group at the  $\alpha$ -carbon and an Fmoc protecting group on the  $\alpha$ -amino group.

Property	Value	Reference
Molecular Formula	C20H19NO6	[1][2]
Molecular Weight	369.37 g/mol	[1][2]
IUPAC Name	(2S)-2-[(9H-fluoren-9- ylmethoxy)carbonylamino]-2- methylbutanedioic acid	[2]
CAS Number	1217830-18-6	[2]



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for  ${}^{1}$ H and  ${}^{13}$ C NMR of Fmoc- $\alpha$ -methyl-L-Aspartic acid.

Expected <sup>1</sup>H NMR Data

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Fmoc-H (aromatic)	7.20 - 7.80	Multiplet	8H
Fmoc-CH & CH2	4.10 - 4.50	Multiplet	3H
NH	~5.5 - 6.5	Singlet (broad)	1H
β-CH <sub>2</sub>	2.70 - 3.10	AB quartet or two doublets of doublets	2H
α-CH₃	~1.50	Singlet	3H

Expected <sup>13</sup>C NMR Data

Carbon	Expected Chemical Shift (ppm)
Carboxylic Acids (C=O)	170 - 180
Urethane (C=O)	~156
Fmoc Aromatic	120 - 145
Fmoc CH & CH <sub>2</sub>	45 - 70
α-Carbon	55 - 65
β-Carbon	35 - 45
α-Methyl	20 - 30

#### **Experimental Protocol for NMR Spectroscopy**

A general protocol for obtaining NMR spectra of Fmoc-protected amino acids is as follows:



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). The choice of solvent will depend on the solubility of the compound.
- · Instrument Setup:
  - Use a standard 5 mm NMR tube.
  - Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
  - Reference the spectrum to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of <sup>13</sup>C.
  - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic IR absorption bands for Fmoc- $\alpha$ -methyl-L-Aspartic acid.

#### **Expected IR Data**



Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
N-H (Amide)	3200 - 3400	Medium
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic Acid)	1700 - 1730	Strong
C=O (Urethane)	1680 - 1720	Strong
C=C (Aromatic)	1450 - 1600	Medium to Strong
C-N Stretch	1000 - 1250	Medium
C-O Stretch	1000 - 1300	Medium

#### **Experimental Protocol for IR Spectroscopy**

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup:
  - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
  - Collect a background spectrum of the empty ATR crystal.
- Spectrum Acquisition:
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.



 Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

**Expected Mass Spectrometry Data** 

lon	Calculated Exact Mass (m/z)
[M+H] <sup>+</sup>	370.1285
[M+Na]+	392.1104
[M-H] <sup>-</sup>	368.1140

Expected Fragmentation: In addition to the molecular ion, characteristic fragments would be observed. A prominent fragment would correspond to the loss of the Fmoc group (mass = 178.0786 Da) or the cleavage of the fluorenyl group to form a dibenzfulvene fragment (mass = 165.0677 Da).

#### **Experimental Protocol for Mass Spectrometry**

A general protocol for obtaining an electrospray ionization (ESI) mass spectrum is as follows:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
- Instrument Setup:
  - Use a mass spectrometer equipped with an ESI source.
  - Introduce the sample solution into the ion source via direct infusion or through an HPLC system.

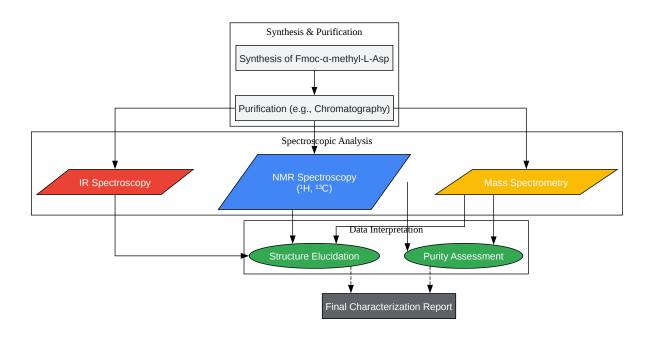


- · Spectrum Acquisition:
  - Acquire spectra in either positive or negative ion mode.
  - Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

## **Experimental Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like Fmoc-α-methyl-L-Aspartic acid.





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Caption: General workflow for spectroscopic analysis.

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#### References



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